N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog No.
S11793268
CAS No.
M.F
C16H13N3O3
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzam...

Product Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-11(8-10-13)14-15(19-22-18-14)17-16(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)

InChI Key

KDDFTVHBNOKNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by its unique oxadiazole structure. This compound features a methoxyphenyl moiety and a benzamide group, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C19H19N3O3, and it has a molecular weight of 337.4 g/mol. The IUPAC name reflects its structural components, highlighting the oxadiazole ring, which is known for its stability and reactivity in various chemical environments.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
  • Reduction: The oxadiazole ring can be reduced to yield corresponding amines.
  • Substitution: Electrophilic aromatic substitution may occur on the benzamide ring, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with palladium catalyst for reduction, and halogenation agents like bromine or chlorine for substitution reactions.

This compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The oxadiazole moiety is often associated with various bioactive properties, making it a candidate for drug development. Studies suggest that compounds containing oxadiazole rings can interact with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions .

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Attachment of the Methoxyphenyl Group: This step involves functionalizing the oxadiazole intermediate to incorporate the methoxyphenyl moiety.
  • Formation of the Benzamide Moiety: The final step usually involves coupling the oxadiazole derivative with an amine to form the benzamide structure.

The synthesis may require optimization of reaction conditions to maximize yield and purity.

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: The compound is explored for its potential as a bioactive agent in drug development.
  • Material Science: It may be utilized in developing advanced materials such as polymers and coatings due to its unique structural properties .

Research indicates that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide interacts with various molecular targets. The mechanism of action often involves hydrogen bonding between the oxadiazole ring and active sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to biological effects that are being actively studied in pharmacological contexts .

Several compounds share structural similarities with N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneContains a triazole ringDifferent heterocyclic structure impacts reactivity
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoateContains an epoxide groupUsed in different applications compared to oxadiazoles

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is distinguished by its specific combination of functional groups that confer unique chemical reactivity and biological activity. The presence of the oxadiazole ring enhances stability and binding properties compared to similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

295.09569129 g/mol

Monoisotopic Mass

295.09569129 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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